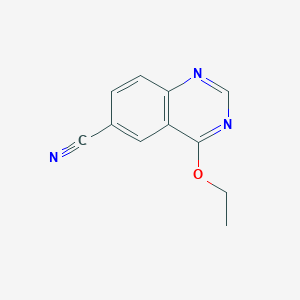

4-Ethoxyquinazoline-6-carbonitrile

Beschreibung

Historical Context and Significance of Quinazoline (B50416) Derivatives

The journey of quinazoline derivatives in medicinal chemistry is marked by numerous successes, leading to the development of a variety of drugs with diverse therapeutic applications. mdpi.com These compounds have shown a remarkable range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties. researchgate.netnih.govmdpi.com The stability of the quinazoline core and the relative ease of its synthesis have further contributed to its extensive exploration. nih.gov Over 150 naturally occurring alkaloids containing the quinazoline framework have been isolated from various natural sources, underscoring its biological relevance. nih.gov

Overview of the Quinazoline Nucleus as a Privileged Scaffold in Drug Discovery Research

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a versatile template for the design of novel drugs. nih.gov The quinazoline nucleus perfectly fits this description. Its ability to be functionalized at various positions allows for the fine-tuning of its physicochemical and pharmacological properties. mdpi.com This structural flexibility enables the development of compounds that can target specific enzymes, receptors, and other biomolecules involved in various disease processes. mdpi.comwisdomlib.org Consequently, quinazoline derivatives have been successfully developed into drugs for treating a wide range of conditions, from cancer to central nervous system disorders. mdpi.commdpi.com

Rationales for Investigating Substituted Quinazolines, Emphasizing the 4-Ethoxyquinazoline-6-carbonitrile Framework

The investigation of substituted quinazolines is driven by the desire to enhance their potency, selectivity, and pharmacokinetic profiles. The nature and position of substituents on the quinazoline ring system play a crucial role in determining their biological activity. mdpi.com For instance, substitutions at the C2, C4, and C6 positions have been shown to be particularly important for modulating the therapeutic effects of these compounds. mdpi.comfrontiersin.org

The this compound framework has garnered specific interest due to the unique combination of its substituents. The ethoxy group at the 4-position and the carbonitrile (cyano) group at the 6-position can significantly influence the molecule's interaction with biological targets. The cyano group, for example, can participate in various chemical reactions, allowing for further structural modifications. smolecule.com Research into related structures, such as 4-anilinoquinazolines with C-6 carbon-linked side chains, has led to the discovery of potent and orally active inhibitors of key signaling proteins like the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov This highlights the potential of the this compound scaffold as a building block for the development of novel targeted therapies, particularly in the field of oncology. nih.govnih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethoxyquinazoline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c1-2-15-11-9-5-8(6-12)3-4-10(9)13-7-14-11/h3-5,7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBIUFZVGJEHHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC2=C1C=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501290861 | |

| Record name | 6-Quinazolinecarbonitrile, 4-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501290861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1818847-80-1 | |

| Record name | 6-Quinazolinecarbonitrile, 4-ethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1818847-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Quinazolinecarbonitrile, 4-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501290861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological and Biological Investigations of Quinazoline Derivatives, with Focus on 4 Ethoxyquinazoline 6 Carbonitrile Analogues

Anticancer Activities and Molecular Oncology Research

Quinazoline (B50416) derivatives have been extensively studied for their anticancer properties, targeting various molecular pathways involved in cancer cell proliferation and survival. nih.govnih.govrepec.org

Tyrosine Kinase Inhibition (e.g., EGFR, VEGFR-2)

A significant mechanism through which quinazoline derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular processes like cell cycle progression and proliferation. nih.gov Several quinazoline-based drugs, such as gefitinib, erlotinib, and lapatinib, are known inhibitors of receptor tyrosine kinases. nih.gov

Analogues of 4-ethoxyquinazoline-6-carbonitrile have been specifically investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are key players in tumor growth and angiogenesis. nih.govnih.gov For instance, a series of 4-alkoxyquinazoline-based derivatives were designed and synthesized as VEGFR-2 inhibitors. nih.gov One compound from this series, labeled as 3h , demonstrated potent inhibition of VEGFR-2 tyrosine kinase with an IC50 value of 2.89 nM. nih.govdrugbank.com This highlights the potential of the 4-alkoxyquinazoline scaffold in developing effective anti-angiogenic agents. nih.gov The development of dual inhibitors targeting both EGFR and VEGFR-2 is also an active area of research. ekb.eg

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| 3h | VEGFR-2 | 2.89 | nih.govdrugbank.com |

Cyclin-Dependent Kinase (CDK) and Glycogen Synthase Kinase-3 (GSK-3) Inhibition

Beyond receptor tyrosine kinases, quinazoline derivatives have shown inhibitory activity against other critical kinases involved in cell cycle regulation and signaling pathways. Cyclin-dependent kinases (CDKs) are essential for cell cycle progression, and their dysregulation is a common feature of cancer. nih.gov Novel quinazolinone-based derivatives have been developed as CDK2 inhibitors, with some compounds showing excellent growth inhibition against melanoma cell lines. nih.gov Furthermore, new quinazolinone derivatives have been identified as potential inhibitors of CDK4/6, which are key regulators of the G1 phase of the cell cycle. nih.govtandfonline.com

Glycogen synthase kinase-3 (GSK-3) is another important kinase implicated in various cellular processes, and its inhibition is being explored as a therapeutic strategy for diseases like Alzheimer's and cancer. researchgate.netnih.govdntb.gov.uaajol.info Studies have shown that the quinazoline scaffold can be utilized for designing novel GSK-3β inhibitors. researchgate.netresearchgate.net For example, novel 9-oxo-thiazolo[5,4-f]quinazoline-2-carbonitrile derivatives have been identified as dual inhibitors of CDK1 and GSK-3. researcher.life

PIM-1 Kinase Inhibition Studies

PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. researchgate.netnih.gov Its overexpression is linked to various cancers, making it an attractive target for cancer therapy. researchgate.netekb.eg Quinazoline derivatives have been investigated as PIM-1 kinase inhibitors. researchgate.net For instance, a series of quinazolinone-pyrrolopyrrolones were reported as potent and selective pan-Pim inhibitors, with one compound demonstrating oral efficacy in a mouse xenograft model of multiple myeloma. nih.gov The development of PIM-1 inhibitors based on the quinoline (B57606) and quinazoline scaffold is an active area of research. researchgate.netnih.gov

Mechanisms of Antiproliferative Action (e.g., Apoptosis Induction, Cell Cycle Arrest)

The anticancer activity of quinazoline derivatives is often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govnih.govnih.gov Numerous studies have demonstrated that these compounds can trigger apoptosis in various cancer cell lines. nih.govnih.govresearchgate.net For example, a novel quinazoline derivative, 04NB-03, was found to induce both cell cycle arrest at the G2/M phase and apoptosis in hepatocellular carcinoma cells in a concentration- and time-dependent manner. nih.govscispace.com This effect was linked to the accumulation of reactive oxygen species (ROS). nih.gov

Similarly, other quinazolinone derivatives have been shown to cause cell cycle arrest at different phases, such as the G2/M phase or the G1 phase, leading to reduced tumor cell viability. nih.govmdpi.comtandfonline.com The induction of apoptosis by these compounds often involves the modulation of key regulatory proteins such as Bax and Bcl-2. nih.govmdpi.com

In Vitro and In Vivo Anticancer Efficacy Assessments

The anticancer potential of quinazoline derivatives is evaluated through both in vitro and in vivo studies. nih.gov In vitro assays using various human cancer cell lines are commonly employed to assess the cytotoxic and antiproliferative effects of these compounds. nih.govnih.govnih.gov For instance, novel quinazoline derivatives containing a thiosemicarbazide (B42300) moiety exhibited cytotoxicity against a panel of five human cancer cell lines. nih.gov

Promising compounds identified in vitro are often further evaluated in in vivo models, such as xenograft tumor models in mice, to assess their efficacy and potential for clinical application. nih.govnih.govnih.gov For example, the quinazoline derivative 04NB-03 significantly reduced xenograft tumor growth in vivo without notable toxic effects. nih.gov Similarly, a quinazolinone-pyrrolopyrolone pan-Pim inhibitor showed a 93% tumor growth inhibition in a multiple myeloma xenograft model. nih.gov These in vivo studies are crucial for validating the therapeutic potential of these compounds before they can be considered for clinical trials. nih.gov

| Cancer Cell Line | Effect | Reference |

|---|---|---|

| Various human cancer cells | Down-regulation of Akt, mTOR, MAPK, PIK3CA, EGFR, and VEGFR2; triggers apoptosis | researchgate.net |

Antimicrobial and Antifungal Potentials

In addition to their anticancer properties, quinazoline derivatives have also demonstrated significant antimicrobial and antifungal activities. mdpi.comnih.govbiomedpharmajournal.orgacs.orgnih.gov The quinazolinone ring system is recognized for its broad spectrum of pharmacological activities, including its potential as an antimicrobial agent. nih.gov

Synthesized quinazolinone derivatives have been tested against various strains of bacteria and fungi. nih.govbiomedpharmajournal.org Studies have shown that some of these compounds exhibit better bacteriostatic activity against Gram-negative bacteria. nih.govnih.gov Furthermore, many screened compounds have shown good activity against fungal strains like Candida albicans and Aspergillus niger. nih.gov The antimicrobial activity of these derivatives is often influenced by the nature and position of substituents on the quinazoline ring. nih.gov For instance, the introduction of a 1,2,4-triazole (B32235) thioether moiety into the quinazoline scaffold has resulted in compounds with potent inhibition against certain Gram-negative bacteria. mdpi.com

| Microorganism | Activity | Reference |

|---|---|---|

| Gram-negative bacteria | Bacteriostatic activity | nih.govnih.gov |

| Candida albicans | Good activity | nih.gov |

| Aspergillus niger | Good activity | nih.gov |

| Xanthomonas axonopodis pv. citri | Potent inhibition | mdpi.com |

| Xanthomonas oryzae pv. oryzae | Potent inhibition | mdpi.com |

| Ralstonia solanacearum | Potent inhibition | mdpi.com |

Antibacterial Spectrum and Efficacy

Quinazoline derivatives have been extensively studied for their potential as antibacterial agents, a critical area of research given the rise of drug-resistant microbial pathogens. researchgate.net These compounds are known to possess antibacterial activities, particularly against Gram-positive bacteria, through mechanisms that may involve interaction with the cell wall and DNA structures. nih.gov

Structure-activity relationship (SAR) studies have revealed that the antimicrobial efficacy of quinazolinone derivatives can be significantly influenced by substitutions at various positions of the quinazolinone ring. nih.gov Specifically, substitutions at positions 2 and 3, the presence of a halogen atom at positions 6 and 8, and an amine or substituted amine group at the 4th position have been shown to enhance antimicrobial activity. nih.gov Furthermore, the presence of a substituted aromatic ring at position 3 and methyl, amine, or thiol groups at position 2 are considered essential for their antibacterial action. nih.gov

The mechanism of action for some quinoline derivatives, which form the core structure of quinazolinones, involves the inhibition of DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death. eco-vector.comacs.org

Table 1: Antibacterial Activity of Selected Quinazoline Derivatives

| Compound/Derivative | Target Bacteria | Activity/Efficacy | Reference |

| Quinazolinone Derivatives | Gram-positive bacteria | Potent antibacterial activity | nih.gov |

| Quinoline Derivatives | Bacteria | Inhibit DNA gyrase and topoisomerase IV | eco-vector.comacs.org |

| 2-(chloromethyl)-3-(4-methyl-6-oxo-5-[(E)-phenyldiazenyl]–2–thioxo-5,6–dihydropyrimidine-1(2H)-yl)quinazoline-4(3H)-ones | Bacteria | Methoxy and methyl-substituted rings showed higher activity | nih.gov |

Antifungal Spectrum and Efficacy

In addition to their antibacterial properties, quinazoline derivatives have demonstrated notable antifungal activity. nih.gov The development of novel antimicrobial agents is a significant focus in pharmaceutical research due to increasing resistance. indexcopernicus.com Like their antibacterial action, the antifungal efficacy of these compounds is often attributed to their interaction with fungal cell walls and DNA. nih.gov

Research has shown that specific structural modifications can enhance the antifungal potential of quinazoline derivatives. The core quinazoline structure is considered a privileged scaffold in medicinal chemistry due to its wide range of biological activities, including antifungal effects. nih.gov

Table 2: Antifungal Activity of Selected Quinazoline Derivatives

| Compound/Derivative | Target Fungi | Activity/Efficacy | Reference |

| Quinazolinone Derivatives | Fungi | Potent antifungal activity through interaction with cell wall and DNA | nih.gov |

| Quinoline Derivatives | Fungi | Good antifungal activity profile | acs.org |

Studies on Resistance Mechanisms and Novel Antimicrobial Targets

The escalating issue of microbial resistance to existing drugs necessitates the exploration of new therapeutic agents and the understanding of resistance mechanisms. researchgate.netnih.gov Quinazoline derivatives are being investigated as potential solutions to combat drug-resistant pathogens. researchgate.net

One of the promising aspects of quinazolinones is their ability to target penicillin-binding protein 2a (PBP2a) in methicillin-resistant Staphylococcus aureus (MRSA), a site that is not effectively inhibited by β-lactam antibiotics. eco-vector.com This suggests a novel mechanism to overcome resistance in one of the most challenging bacterial pathogens. eco-vector.com Furthermore, studies have shown that quinazoline derivatives can be used in combination with other antibiotics, such as chloramphenicol, to increase their intracellular concentration in pathogenic strains that utilize efflux pumps as a resistance mechanism. eco-vector.com

The inhibition of bacterial DNA gyrase and topoisomerase IV by quinoline derivatives presents another crucial target for overcoming resistance. eco-vector.comacs.org By interfering with these essential enzymes, these compounds disrupt bacterial DNA replication and division, offering a potent mechanism of action against resistant strains. researchgate.neteco-vector.com

Anti-inflammatory and Analgesic Research

Quinazoline and its derivatives have been the subject of significant research for their anti-inflammatory and analgesic properties. jneonatalsurg.commdpi.com These compounds have shown the ability to modulate inflammatory pathways and have demonstrated efficacy in various in vivo models of inflammation and pain. jneonatalsurg.com

Modulatory Effects on Inflammatory Pathways

The anti-inflammatory activity of quinazoline derivatives is a well-documented area of their pharmacological profile. mdpi.comnih.gov Studies have shown that these compounds can exert their effects through various mechanisms, including the inhibition of key inflammatory mediators.

For instance, certain 4-amino quinazoline derivatives have been found to exhibit dose-dependent inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) release in macrophages. nih.gov The thioamide functional group attached to the quinazolinone scaffold has been shown to enhance binding affinity to biological targets involved in inflammation. rsc.org Specifically, some derivatives act as potent inhibitors of TLR4 signaling, a key pathway in the inflammatory response, through hydrophobic interactions and stabilization by hydrogen bonds. rsc.org The inhibition of nitric oxide (NO) production in LPS-activated macrophages is another mechanism by which these compounds exert their anti-inflammatory effects. rsc.org

In Vivo Models for Anti-inflammatory Activity Evaluation

The anti-inflammatory potential of quinazoline derivatives has been validated in several in vivo animal models. The carrageenan-induced paw edema model in rats is a widely used acute inflammation model where these compounds have shown dose-dependent inhibition of edema. jneonatalsurg.com Another common model is the cotton pellet-induced granuloma model in rats, which assesses the effect on the proliferative phase of inflammation. jneonatalsurg.com Quinazoline derivatives have demonstrated efficacy in reducing granuloma formation in this model as well. jneonatalsurg.com

In studies evaluating analgesic potential, the acetic acid-induced writhing test in mice is used to assess peripheral analgesic activity, and the hot plate test is employed to evaluate central analgesic effects. jneonatalsurg.com Novel quinazoline derivatives have been shown to significantly reduce writhing counts and increase pain latency in these respective models. jneonatalsurg.com Furthermore, in a lipopolysaccharide-induced acute lung injury model in rats, pretreatment with certain quinazoline derivatives led to a significant alleviation of lung histopathological changes and inflammatory cell infiltration. nih.gov

Antiviral Activities and Replication Inhibition

The quest for novel antiviral agents has led to the investigation of various chemical scaffolds, including quinazoline and its derivatives. mdpi.com The mechanism of action of antiviral drugs often involves the inhibition of viral replication at different stages, such as entry, DNA or RNA synthesis, and assembly. nih.gov

While specific studies on the antiviral activity of this compound are not extensively detailed in the provided results, the broader class of quinoline and quinazoline derivatives has shown promise. For instance, 4-aminoquinoline (B48711) derivatives have demonstrated potent inhibitory effects on the replication of SARS-CoV-2. accscience.com These derivatives were found to inhibit both the wild-type and Omicron variants of the virus in cell culture models. accscience.com In silico studies have suggested that these compounds may target the main protease (Mpro) of the virus, a crucial enzyme for viral replication. accscience.com

Other related heterocyclic compounds, such as 4-isothiazolecarbonitriles, have also been screened for antiviral activity. One such compound, 3-methylthio-5-phenyl-4-isothiazolecarbonitrile, was found to be highly active against poliovirus and was shown to affect an early event in its replication cycle. nih.gov The general principle of antiviral action often involves interfering with viral replication machinery. nih.govmdpi.com

Human Rhinovirus (HRV) Inhibition Studies

Human rhinoviruses (HRV) are the primary cause of the common cold and can lead to serious respiratory complications in individuals with underlying health conditions. nih.gov Research has focused on identifying inhibitors of viral components essential for replication, such as the 3C protease (3Cpro). nih.gov While specific studies on this compound are not detailed in the provided results, the broader class of quinazoline derivatives is being explored for antiviral properties. One approach to combatting HRV involves targeting host-cell N-myristoyltransferases (NMT1 and NMT2), enzymes crucial for the myristoylation of a viral protein, VP0. nih.gov Inhibition of this process blocks a key step in viral capsid assembly, thereby preventing viral replication. nih.gov A potent dual inhibitor of NMT1 and NMT2, IMP-1088, has shown low nanomolar antiviral activity against multiple RV strains. nih.gov

Phytochemicals have also been investigated as potential HRV-3Cpro inhibitors. nih.gov Carnosol and rosmarinic acid, identified through in silico screening, demonstrated significant in vitro inhibition of HRV-3Cpro activity by over 55% through a competitive mechanism. nih.gov

Other Antiviral Potentials of Quinazoline Derivatives

The antiviral activity of quinazoline derivatives extends beyond HRV to other significant viral pathogens. mdpi.comnih.gov Certain quinazoline analogues have been investigated for their potential in treating or preventing infections such as Hepatitis C and Japanese Encephalitis virus. mdpi.com Myricetin derivatives incorporating a quinazolinone moiety have shown promise as both antibacterial and antiviral agents, with some compounds exhibiting significant activity against tobacco mosaic virus (TMV). acs.org For instance, 2-sulfanylquinazolines containing a chalcone (B49325) fragment have demonstrated superior activity against TMV compared to the commercial drug ribavirin. nih.gov

Furthermore, derivatives of 6-iodo-3-(3-trifluoromethylphenyl) quinazolin-4(3H)-ones have been studied for their activity against the H5N1 influenza virus. nih.gov Although their activity was moderate compared to the reference drug zanamivir, it highlights the ongoing exploration of quinazolines in antiviral drug discovery. nih.gov

Neurodegenerative Disease Research

Quinazoline derivatives are being actively investigated for their therapeutic potential in neurodegenerative conditions, particularly Alzheimer's disease (AD). mdpi.comdrugbank.comnih.gov AD is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. mdpi.comnih.govmdpi.com

Cholinesterase Inhibition for Alzheimer's Disease

One of the key therapeutic strategies for AD involves the inhibition of cholinesterases, enzymes that break down the neurotransmitter acetylcholine. mdpi.com Quinazoline derivatives have shown significant potential as cholinesterase inhibitors, which can help to ameliorate the cholinergic deficit observed in AD patients. mdpi.comjddtonline.info Several studies have focused on designing and synthesizing quinazoline-based compounds that can effectively inhibit these enzymes. mdpi.comnih.gov For example, a series of rationally designed quinazoline derivatives (AV-1 to AV-21) were evaluated for their inhibitory effects against human cholinesterase (hChE) and human β-secretase (hBACE-1), with several compounds demonstrating balanced and significant inhibition. nih.gov

Modulation of Beta-Amyloid Aggregation and Tau Protein Hyperphosphorylation

Beyond cholinesterase inhibition, quinazoline derivatives are being explored for their ability to target other key pathological features of AD, namely the aggregation of Aβ and the hyperphosphorylation of tau protein. mdpi.comdrugbank.comnih.gov

Beta-Amyloid Aggregation: The accumulation of Aβ into plaques is a hallmark of AD. mdpi.com Some quinazoline-based compounds have demonstrated the ability to inhibit this aggregation pathway, thereby reducing the formation of neurotoxic plaques. mdpi.comnih.gov For instance, compound AV-2 from a synthesized series was found to prevent both self-induced and AChE-induced Aβ aggregation. nih.gov Additionally, certain quinazolin-4-one derivatives have been shown to decrease zinc-mediated β-amyloid aggregation in vitro. acs.org

Tau Protein Hyperphosphorylation: The hyperphosphorylation of the microtubule-associated protein tau leads to the formation of NFTs, another key feature of AD. nih.govmdpi.com Quinazoline derivatives have shown potential in modulating this process. nih.gov Research has indicated that some of these compounds can reduce the levels of tau protein expression. nih.gov Specifically, Western blot and immunohistochemical analysis of hippocampal brain tissue treated with a lead quinazoline derivative, AV-2, revealed reduced levels of Aβ, BACE-1, APP/Aβ, and Tau molecular proteins. nih.gov

Other Therapeutic Investigations

The therapeutic potential of quinazoline derivatives extends to other areas of medicine, including the management of hypertension. nih.govnih.govwisdomlib.orgtandfonline.com

Antihypertensive Properties

Quinazoline derivatives have been a significant class of compounds in the development of antihypertensive agents. nih.gov The well-known α1-adrenergic receptor antagonist, prazosin (B1663645), is a quinazoline derivative used in the treatment of hypertension. nih.govtandfonline.com Researchers have synthesized and screened numerous new quinazoline derivatives for their blood pressure-lowering effects. nih.govnih.gov

Studies have shown that the nature of substituents on the quinazoline core profoundly influences the hypotensive potency and duration of action. nih.gov For instance, a series of substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines were synthesized and found to have antihypertensive effects, with some compounds being as potent as prazosin. nih.gov Another study reported that the substitution of electron-withdrawing groups like NO2 and Cl in the phenyl ring attached to the quinazolinone moiety generally increases antihypertensive activity. tandfonline.com

The following table summarizes the antihypertensive activity of selected quinazoline derivatives from a study, with prazosin as the standard.

| Compound | Mean Arterial Blood Pressure (mmHg) ± SEM |

| Control | 175.3 ± 2.8 |

| Prazosin | 110.8 ± 1.9 |

| Compound 19 | 118.5 ± 2.1 |

| Compound 20 | 112.4 ± 1.8 |

Data adapted from a study on the antihypertensive activity of quinazoline derivatives. tandfonline.com

Antidiabetic Potentials

The rising prevalence of diabetes mellitus has spurred intensive research into novel therapeutic agents. Quinazoline and quinazolinone derivatives have emerged as a promising class of compounds with significant antihyperglycemic potential. ekb.egekb.eg These derivatives exert their effects through various mechanisms, including the inhibition of key enzymes involved in carbohydrate metabolism and interaction with nuclear receptors that regulate glucose homeostasis.

A notable strategy in the development of antidiabetic quinazolines involves the inhibition of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the intestine. By inhibiting this enzyme, the rate of glucose absorption is slowed, leading to a reduction in postprandial hyperglycemia. A series of 2,3-dihydroquinazolin-4(1H)-ones derived from the reaction of isatoic anhydride (B1165640), anilines, and pyrazole-4-carbaldehyde have been synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov

Furthermore, researchers have explored quinazolin-4(3H)-one derivatives bearing a phenoxy-acetamide moiety as potential α-glucosidase inhibitors. One compound from this series, 2-(2-((2-chlorophenoxy)acetamido)phenyl)-2,3-dihydroquinazolin-4(1H)-one, demonstrated particularly potent inhibition of α-glucosidase, with an IC50 value significantly lower than that of the standard drug acarbose. researchgate.net Kinetic studies revealed a competitive mechanism of inhibition, suggesting that the compound vies with the substrate for the active site of the enzyme. researchgate.net

Beyond enzyme inhibition, quinazoline derivatives have been designed as agonists for peroxisome proliferator-activated receptor-gamma (PPARγ) and the sulfonylurea receptor (SUR). PPARγ is a nuclear receptor that plays a crucial role in adipocyte differentiation, lipid metabolism, and insulin (B600854) sensitization. Hybrid molecules combining the quinazoline core with a sulfonylurea moiety have been synthesized and shown to possess potent antihyperglycemic activity in animal models. nih.gov Certain compounds in these series demonstrated a more significant and prolonged reduction in blood glucose levels compared to the standard drug glibenclamide. nih.gov

Table 1: Antidiabetic Activity of Selected Quinazoline Derivatives

| Compound Class | Specific Derivative | Target | Activity | Reference |

|---|---|---|---|---|

| Quinazolin-4(3H)-one | 2-(4-bromophenyl)-quinazolin-4(3H)-one | α-glucosidase | IC50: 15.6 ± 0.2 μM | ekb.eg |

| Quinazolin-4(3H)-one | 2-(4-chlorophenyl)-quinazolin-4(3H)-one | α-glucosidase | IC50: 12.5 ± 0.1 μM | ekb.eg |

| Quinazolin-4(3H)-one phenoxy-acetamide | Compound 7b | α-glucosidase | IC50: 14.4 µM | researchgate.net |

| Quinazoline-sulfonylurea hybrid | Compound VI-6-a | PPARγ/SUR agonist | 78.2% reduction in blood glucose | nih.gov |

| Quinazoline-sulfonylurea hybrid | Compound V | PPARγ/SUR agonist | 73.9% reduction in blood glucose | nih.gov |

Receptor Agonism/Antagonism Studies (e.g., Thyroid Hormone Receptor β)

The interaction of small molecules with biological receptors is a cornerstone of modern drug discovery. Quinazoline derivatives have been investigated for their ability to modulate the activity of various receptors, including the thyroid hormone receptors. The thyroid hormones, thyroxine (T4) and triiodothyronine (T3), regulate a wide range of physiological processes through their interaction with thyroid hormone receptors (TRs), which exist as two major isoforms, TRα and TRβ. nih.gov The development of TRβ-selective agonists is a key objective in the treatment of metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease (NAFLD), as TRβ activation is associated with beneficial metabolic effects, while TRα activation is linked to cardiac side effects. nih.gov

While the direct evaluation of this compound as a TRβ agonist is not documented, research into other heterocyclic structures as thyroid hormone analogues provides a framework for potential future investigations. capes.gov.brresearchgate.net For instance, the development of TRβ-selective agonists like GC-1 (sobetirome) and KB-2115 (eprotirome) has demonstrated the feasibility of separating the metabolic and cardiac effects of thyroid hormone action. nih.gov

In a more closely related context, dihydroquinazolin-4-ones and quinazolin-4-ones have been synthesized and evaluated as agonists for the thyroid-stimulating hormone receptor (TSHR). rsc.orgnih.gov TSHR, a G-protein coupled receptor, is the primary regulator of thyroid gland function. The identification of small molecule TSHR agonists could offer an orally available alternative to recombinant TSH for therapeutic applications. nih.gov High-throughput screening identified initial hit compounds, which were then structurally optimized to enhance their potency. This led to the discovery of several quinazolin-4-one derivatives with sub-micromolar potency as TSHR agonists. nih.gov

Table 2: TSHR Agonist Activity of Selected Quinazolin-4-one Derivatives

| Compound | EC50 (µM) | Emax (%) | Reference |

|---|---|---|---|

| 9a | 0.8 | 100 | nih.gov |

| 9b | 0.5 | 90 | nih.gov |

| 9c | 0.6 | 80 | nih.gov |

These findings underscore the versatility of the quinazoline scaffold in generating molecules that can selectively interact with important biological receptors, paving the way for the development of novel therapeutics for a range of diseases. Further exploration of analogues of this compound within these receptor-focused studies could yield promising new drug candidates.

Mechanistic Elucidation of Biological Actions of Quinazoline Derivatives

Investigation of Molecular Targets and Ligand-Receptor Interactions

The quinazoline (B50416) scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. For derivatives of 4-Chloroquinazoline-6-carbonitrile, a close structural analog of 4-Ethoxyquinazoline-6-carbonitrile, a key molecular target is Interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a critical component of the inflammatory signaling cascade. The interaction with such kinases is a primary focus of investigation for quinazoline-based compounds.

While direct ligand-receptor binding studies for this compound are not extensively documented in publicly available research, it is hypothesized to act as a kinase inhibitor. The ethoxy group at the 4-position, as opposed to a more reactive chloro group, influences the compound's electrophilicity and may affect its binding profile and reactivity in nucleophilic substitutions. It is considered a potential scaffold for the development of more potent and selective kinase inhibitors.

Cellular Pathway Modulation and Signal Transduction Studies

Given the potential of this compound as a kinase inhibitor, its primary mode of action at the cellular level would likely involve the modulation of signal transduction pathways. Kinase inhibitors typically function by blocking the phosphorylation of downstream proteins, thereby interrupting signaling cascades that are often hyperactive in diseases like cancer and inflammatory disorders.

Derivatives of the closely related 4-Chloroquinazoline-6-carbonitrile have been shown to modulate inflammatory pathways. This modulation is achieved by inhibiting key kinases within these pathways, leading to a reduction in the production of pro-inflammatory cytokines. Consequently, it is plausible that this compound could influence cellular processes such as proliferation, differentiation, and apoptosis by targeting similar signaling networks.

Enzyme Kinetic Studies for Inhibitory Mechanisms

Detailed enzyme kinetic studies are essential to fully characterize the inhibitory mechanism of any potential drug candidate. Such studies would determine whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor of its target kinase. This would involve measuring the rate of the enzymatic reaction at varying concentrations of the substrate and the inhibitor.

Covalent and Non-Covalent Binding Mechanisms

The nature of the interaction between a ligand and its receptor can be either covalent or non-covalent. The presence of a relatively stable ethoxy group in this compound suggests that it is more likely to engage in non-covalent interactions with its biological target. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

In contrast, compounds with more reactive functional groups, such as a chlorine atom, can sometimes form covalent bonds with their target enzymes, leading to irreversible inhibition. The reduced electrophilicity of the 4-ethoxy substituted compound makes it less prone to such reactions compared to its 4-chloro counterpart.

Prodrug Strategies and Intracellular Activation Profiles

Currently, there is no specific information in the public domain regarding the development of this compound as a prodrug or studies on its intracellular activation profile. Prodrug strategies are often employed to improve the pharmacokinetic properties of a compound, such as its solubility, stability, or ability to cross cell membranes. This typically involves chemically modifying the active drug into an inactive form that is then converted to the active form within the body. Should this compound demonstrate promising biological activity but poor drug-like properties, the exploration of prodrug approaches would be a logical next step in its development.

Structure Activity Relationship Sar and Ligand Design for Quinazoline Derivatives

Systematic Exploration of Substituent Effects on Quinazoline (B50416) Core Activity

The biological profile of quinazoline derivatives can be finely tuned by altering substituents at various positions. Research indicates that positions 2, 3, 4, 6, and 8 are particularly important for modulating activity. nih.govresearchgate.net

Position 2: Substitutions with methyl, amine, or thiol groups are often considered essential for antimicrobial activities. nih.gov In the context of receptor tyrosine kinase (RTK) inhibitors, a hydrogen at the 2-position, as seen in many clinically used quinazolines, can be critical, while bulkier groups like methyl or chloro substituents may decrease potency against certain kinases like VEGFR-2 and PDGFR-β. nih.gov

Position 3: The presence of a substituted aromatic ring at this position is often vital for antimicrobial action. nih.gov For quinazolinone derivatives, modifications at N-3 with electronegative substituents can foster optimal polar interactions within the ATP-binding site of enzymes like the Epidermal Growth Factor Receptor (EGFR). acs.orgnih.gov

Position 4: This position is critical for the activity of many kinase inhibitors. chim.it Substitutions, particularly with amines or substituted amines, can enhance antimicrobial properties. nih.gov In many EGFR inhibitors, a 4-anilino group is a key feature for binding. nih.gov The substituent at the 4-position can interact with key amino acid residues, such as Val848 and Cys919 in VEGFR-2. nih.gov

Positions 6 and 8: The introduction of halogen atoms, such as chlorine or iodine, at these positions on the benzene (B151609) ring portion of the scaffold can significantly improve antimicrobial and anticancer activities. nih.gov For instance, 6,7-dialkoxy-4-anilinoquinazoline derivatives have shown EGFR tyrosine kinase inhibitory activity. nih.gov

The following table summarizes the general effects of substituents on the quinazoline core:

| Position | Substituent Type | General Effect on Activity | References |

|---|---|---|---|

| 2 | Methyl, Amine, Thiol | arrow_upward Essential for antimicrobial activity. | nih.gov |

| 3 | Substituted Aromatic Ring | arrow_upward Important for antimicrobial properties. | nih.gov |

| 4 | Amine/Substituted Amines | arrow_upward Enhances antimicrobial and kinase inhibitory activity. | nih.govchim.it |

| 6 & 8 | Halogens (Cl, I) | arrow_upward Improves antimicrobial and anticancer profiles. | nih.gov |

| 6 | Electronegative Groups | arrow_upward Enhances inhibitory activity against targets like EGFR. | acs.orgnih.gov |

Role of the Ethoxy Group at Position 4 in Modulating Biological Activity and Selectivity

The substituent at position 4 of the quinazoline ring is pivotal for biological activity, often acting as a key interaction point with target proteins. chim.it While anilino groups are common in this position for kinase inhibitors, an ethoxy group also plays a significant role, both as a modulator of physicochemical properties and as a versatile synthetic handle.

The ethoxy group can influence the molecule's solubility and its ability to cross cell membranes. In synthetic chemistry, 2-ethoxy-4(3H)quinazolinone and 4-chloro-2-ethoxyquinazoline are valuable intermediates. semanticscholar.orgnih.govnih.gov The ethoxy group at position 4 can be readily displaced by various nucleophiles, including amines, to generate libraries of 4-substituted quinazoline derivatives. semanticscholar.org This synthetic accessibility allows for the exploration of a wide range of functionalities at this critical position to optimize biological activity. For example, 4-aminoquinazolines, which can be synthesized from ethoxy-substituted precursors, are known to have antifungal, anti-inflammatory, and anticancer properties. semanticscholar.org The size and electronic nature of the ethoxy group can also directly influence binding affinity and selectivity for specific biological targets.

Significance of the Carbonitrile Functionality at Position 6 in Pharmacological Profiles

The carbonitrile (cyano, -C≡N) group is a small, linear, and strongly electron-withdrawing substituent. Its inclusion at position 6 of the quinazoline ring has a profound impact on the molecule's electronic properties and pharmacological profile.

The following table highlights the importance of substitution at position 6.

| Substituent at C6 | Observed Effect/Potential Role | Target Class Example | References |

|---|---|---|---|

| Halogen (e.g., Cl, Br) | arrow_upward Increases antimicrobial activity. | Antimicrobial | nih.gov |

| Alkoxy (e.g., Methoxy) | arrow_upward Component of active EGFR-TK inhibitors (in combination with C7-alkoxy). | EGFR Tyrosine Kinase | nih.gov |

| Electronegative Groups (e.g., Nitrile) | arrow_upward Fosters optimal polar interactions, enhancing inhibitory activity. | EGFR Tyrosine Kinase | acs.orgnih.gov |

| Methyl | sync_alt Part of a potent ORL1 antagonist scaffold. | Opioid Receptor Like-1 | nih.gov |

Rational Design and Lead Optimization Strategies Based on SAR Data

The development of advanced quinazoline-based therapeutic agents relies heavily on rational design and lead optimization, guided by accumulated SAR data. nih.govistanbul.edu.tr These strategies employ computational tools and synthetic chemistry to systematically modify a lead compound to improve its potency, selectivity, and pharmacokinetic properties. acs.orgnih.gov

One powerful approach is Quantitative Structure-Activity Relationship (QSAR) modeling. By analyzing a series of related compounds, QSAR models can identify the key molecular descriptors that correlate with biological activity. acs.org For instance, 2D-QSAR studies on quinazoline derivatives as EGFR inhibitors have successfully guided the design of new molecules with enhanced anticancer potential by suggesting modifications at the N-3 and C-6 positions. acs.orgnih.gov

Molecular docking studies provide insights into how a ligand binds to its target protein, allowing for structure-based design. This helps in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that can be optimized. nih.gov For example, docking studies were used to clarify the binding mode of novel quinazoline-based urea (B33335) derivatives as potent VEGFR-2 inhibitors, showing compatibility with the binding modes of established drugs like sorafenib. nih.gov These computational predictions are then used to guide the synthesis of new analogues, leading to a cycle of design, synthesis, and testing that drives lead optimization. nih.govdergipark.org.tr

Bioisosteric Replacements and Scaffold Hopping Approaches

To overcome limitations of lead compounds, such as toxicity or poor pharmacokinetics, medicinal chemists employ strategies like bioisosteric replacement and scaffold hopping. tandfonline.comtandfonline.com

Bioisosteric replacement involves substituting one atom or group with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity while enhancing other characteristics. nih.govcambridgemedchemconsulting.com A classic example in quinazoline chemistry is the use of the 4-quinazolinone scaffold as a bioisostere for the phthalazinone core in the design of PARP-1 inhibitors, which led to compounds with comparable potency to the reference drug Olaparib. rsc.org Another instance involved the bioisosteric replacement of a carbon atom with a sulfur atom in a triazino[2,3-c]quinazoline series to develop new anti-inflammatory agents. nih.govnauka.gov.ua

Scaffold hopping is a more drastic approach where the central core or scaffold of a molecule is replaced with a structurally different one, while maintaining the original three-dimensional arrangement of key functional groups. nih.gov This strategy is used to discover compounds with novel core structures, potentially leading to improved properties and new intellectual property. nih.govresearchgate.net For quinazoline-based compounds, scaffold hopping has been used to develop novel VEGFR-2 inhibitors by replacing the quinazoline core with a benzimidazole (B57391) moiety, aiming to establish new interactions in the target's binding site. nih.govresearchgate.net These approaches are powerful tools for expanding the chemical space around a known pharmacophore and are integral to modern drug discovery. tandfonline.comtandfonline.com

| Original Group/Scaffold | Bioisosteric Replacement/New Scaffold | Strategy | Rationale/Outcome | References |

|---|---|---|---|---|

| Phthalazinone Core | 4-Quinazolinone Scaffold | Bioisosteric Replacement | arrow_upward To develop new PARP-1 inhibitors; resulted in potent compounds. | rsc.org |

| Carbon Atom | Sulfur Atom | Bioisosteric Replacement | arrow_upward To create novel anti-inflammatory agents in a triazino[2,3-c]quinazoline series. | nih.gov |

| Thiophene Ring (in thienopyrimidinones) | Benzene Ring (to form quinazolinones) | Scaffold Hopping / Bioisosteric Replacement | arrow_upward To remove a potential toxicophore; resulted in highly active HIV-1 RNase H inhibitors. | tandfonline.comtandfonline.com |

| Quinazoline Scaffold | Benzimidazole Moiety | Scaffold Hopping | arrow_upward To design novel VEGFR-2 inhibitors with different hinge-binding interactions. | nih.govresearchgate.net |

Computational and Theoretical Chemistry Studies on Quinazoline Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and potential biological activity. These methods are invaluable for characterizing compounds like 4-Ethoxyquinazoline-6-carbonitrile.

Density Functional Theory (DFT) Applications in Quinazoline (B50416) Research

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying quinazoline derivatives. tandfonline.com This method offers a balance between computational cost and accuracy for calculating the electronic structure of molecules. youtube.com DFT calculations are employed to determine optimized molecular geometries, vibrational frequencies, and a host of electronic properties that are critical for understanding the behavior of these compounds. nih.gov For instance, DFT can be used to analyze the effect of different substituents on the quinazoline core, such as the ethoxy group at position 4 and the carbonitrile group at position 6 in this compound. These calculations can reveal how these groups influence the electron distribution across the molecule, which is a key determinant of its reactivity and interaction with biological targets. nih.gov

In studies of related quinazoline derivatives, DFT has been used to corroborate experimental data from techniques like FTIR and NMR spectroscopy, ensuring the accurate characterization of synthesized compounds. tandfonline.com The calculated parameters from DFT, such as bond lengths, bond angles, and dihedral angles, provide a detailed three-dimensional picture of the molecule's structure.

HOMO-LUMO Energy Analysis for Electron Transfer Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's ability to donate or accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller energy gap suggests that a molecule is more reactive and can be more easily polarized, which can be a desirable trait for a drug candidate that needs to interact with a biological target.

For quinazoline systems, the distribution of HOMO and LUMO orbitals is often analyzed to understand their electronic transitions and charge transfer characteristics. beilstein-journals.orgresearchgate.net Typically, the HOMO is localized on the electron-rich portions of the molecule, while the LUMO is found on the electron-deficient regions. beilstein-journals.org In the case of this compound, the ethoxy group, being an electron-donating group, would likely contribute to the HOMO, while the electron-withdrawing carbonitrile group and the quinazoline core would be expected to contribute to the LUMO. beilstein-journals.org The HOMO-LUMO gap can also be used to calculate other important quantum chemical parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index, which collectively provide a comprehensive picture of the molecule's reactivity. nih.gov

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques are powerful tools for visualizing and understanding the interactions between a small molecule, such as this compound, and its biological target at an atomic level.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. researchgate.netnih.gov This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target and to understand the binding mode of potential inhibitors. nih.govnih.gov For quinazoline derivatives, which are known to inhibit a variety of enzymes such as kinases, molecular docking studies have been instrumental in elucidating their mechanism of action. nih.govnih.gov

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, in this case, this compound, would be docked into the active site of the target protein. The results would reveal the binding affinity, typically expressed as a docking score, and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. nih.govresearchgate.net For example, docking studies on similar quinazoline-based inhibitors have shown that the quinazoline ring often forms key hydrophobic and stacking interactions within the active site of enzymes like EGFR. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. researchgate.netabap.co.in MD simulations are used to study the conformational changes in both the ligand and the protein upon binding, as well as the stability of the complex. abap.co.innih.gov These simulations can provide a more accurate estimation of the binding free energy and can reveal the role of solvent molecules in the binding process. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov QSAR models are used to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for activity. researchgate.netacs.org

To develop a QSAR model for a series of quinazoline derivatives, a dataset of compounds with known biological activities is required. nih.govresearchgate.net Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be constitutional, topological, geometric, or electronic in nature. nih.gov Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS) are then used to build a model that correlates the descriptors with the biological activity. nih.govresearchgate.net A statistically significant QSAR model can then be used to predict the activity of new compounds like this compound, based on its calculated descriptors. benthamdirect.com

In Silico Prediction of Biological Activity and Selectivity

Computational methods are pivotal in modern drug discovery for forecasting the biological activities of novel compounds, thereby saving time and resources. nih.gov For quinazoline systems, including derivatives like this compound, a variety of in silico techniques are employed to predict their potential therapeutic effects and selectivity towards specific biological targets. These methods include Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and the prediction of pharmacokinetic properties (ADMET).

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For quinazoline derivatives, QSAR models have been successfully developed to predict their cytotoxic activity against various cancer cell lines. nih.gov These models utilize a range of molecular descriptors, which are numerical values representing different aspects of a molecule's structure. Significant descriptors for predicting the anticancer activity of quinazolines have been identified as constitutional, functional, chemical, and electronic parameters. nih.gov

Different statistical methods are used to build QSAR models, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning-based techniques like Support Vector Machines (SVM). researchgate.netbiointerfaceresearch.com For instance, a study on quinazoline derivatives targeting the MCF-7 breast cancer cell line found that a model built with the genetic algorithm-partial least squares (GA-PLS) method was superior for prediction. nih.gov Another QSAR study on quinazoline derivatives as anticancer agents developed robust models with high predictive correlation coefficients (Rtest values of 0.93-0.94), indicating their reliability. researchgate.net These models can then be used to theoretically design new, more potent compounds. researchgate.netfrontiersin.org For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been used to analyze antimalarial quinazoline derivatives, identifying that steric, electrostatic, hydrophobic, and hydrogen-bond acceptor fields are key to their activity. tandfonline.com

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein, as well as the binding affinity. frontiersin.org This method is widely used to understand the interactions between quinazoline ligands and their biological targets at a molecular level. nih.gov Docking studies have been performed on quinazoline derivatives targeting a variety of proteins, including thymidylate synthase, epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs). nih.govnih.govnih.gov

For example, docking studies on quinazoline antifolate derivatives as human thymidylate synthase inhibitors revealed that the quinazoline core occupies a deep cavity in the binding site. nih.gov Key interactions identified included hydrophobic contacts with amino acid residues like Leu192 and Leu221, and a crucial stacking interaction with a UMP cofactor. nih.gov Similarly, docking of quinazolinone derivatives into the active site of the AKT1 protein, a target in cancer therapy, showed significant interactions through hydrogen bonds and various π-stacking interactions. nih.gov The binding energy, calculated as ΔG, is a key output of docking simulations, with more negative values indicating a potentially better match between the ligand and the target protein. nih.gov

The insights from molecular docking can guide the rational design of more selective and potent inhibitors. nih.gov By analyzing the binding mode of a compound like this compound within a specific protein's active site, researchers can predict its activity and suggest structural modifications to enhance its binding affinity and selectivity.

ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery. kean.edu These computational tools forecast the pharmacokinetic and toxicity profiles of compounds before they are synthesized, helping to identify candidates with better drug-like properties. frontiersin.orgkean.edu For quinazoline derivatives, ADMET properties are regularly predicted using online tools like admetSAR. nih.govrsc.org These predictions can assess properties such as the ability to cross the blood-brain barrier (BBB), human intestinal absorption (HIA), and potential carcinogenicity. nih.govrsc.org Many newly synthesized quinazoline compounds have been shown to have good predicted bioavailability and fit within established drug-likeness rules, such as Lipinski's Rule of Five. tandfonline.comnih.gov

Table 1: Example of In Silico Docking Data for Quinazolinone Derivatives Targeting AKT1 Protein

| Compound | Binding Free Energy (ΔG, kcal/mol) | Interacting Residues (Predicted) | Type of Interaction (Predicted) |

| Doxorubicin (Reference) | -7.6 | TRP191 | π–π stacking |

| Derivative 4 | -7.2 | TYR46, ARG59, TRP191 | H-bond, π–cation, π–π stacking |

| Derivative 9 | -6.8 | GLN178, TYR180, PHE193 | H-bond, π–σ |

This table is a representative example based on findings for quinazolinone derivatives and is for illustrative purposes. nih.gov

Cheminformatics and Virtual Screening Applications for Novel Quinazoline Ligands

Cheminformatics and virtual screening are powerful computational strategies that accelerate the discovery of new lead compounds from large chemical libraries. These approaches are extensively applied to the quinazoline scaffold to identify novel ligands for various therapeutic targets.

Virtual Screening

Virtual screening (VS) involves the computational screening of large libraries of compounds to identify molecules that are most likely to bind to a drug target. VS can be broadly categorized into structure-based (SBVS) and ligand-based (LBVS) methods.

Structure-based virtual screening relies on the 3D structure of the target protein. frontiersin.org In a typical SBVS workflow for discovering quinazoline-based inhibitors, a library of compounds, such as the PubChem database, is first filtered for drug-like properties using criteria like Lipinski's Rule of Five. nih.gov The remaining compounds are then docked into the active site of the target protein. nih.gov The results are ranked based on their docking scores, and the top-scoring compounds are selected as "hits" for further investigation. nih.gov For example, a virtual screening of 1000 quinazoline derivatives from PubChem against EGFR resulted in the identification of seven compounds with better binding scores than a control drug. nih.gov

Ligand-based virtual screening is used when the 3D structure of the target is unknown. nih.gov This approach uses the knowledge of known active ligands to identify new ones with similar properties. nih.gov Methods include searching for compounds with similar 2D or 3D structures, or using pharmacophore models derived from known active molecules. biointerfaceresearch.com

Cheminformatics in Quinazoline Ligand Discovery

Cheminformatics tools are essential throughout the virtual screening process. They are used to manage and filter large compound databases, calculate molecular descriptors, and analyze the results of screening campaigns. nih.gov Databases like PubChem, ZINC, and ChEMBL are common starting points for sourcing quinazoline derivatives for virtual screening.

Following a virtual screening campaign, cheminformatics helps in analyzing the hit list to identify common structural features and relationships. This analysis can lead to the design of a focused library of new quinazoline derivatives with potentially improved activity. frontiersin.org For instance, after identifying initial hits, researchers designed and synthesized 200 new quinazoline derivatives based on molecular descriptors and contour maps from QSAR models, leading to compounds with improved activity. frontiersin.org This iterative cycle of virtual screening, chemical synthesis, and biological testing is a hallmark of modern, computationally-driven drug discovery.

The application of these methods has successfully identified novel quinazoline ligands for a range of targets, including those involved in cancer and infectious diseases. tandfonline.comnih.gov A screen of over 30,000 compounds identified a quinazoline-based molecule capable of binding to and stabilizing G-quadruplex DNA structures, which are implicated in cancer. acs.org This discovery led to the synthesis and analysis of 47 quinazoline analogues to explore their mechanism of action. acs.org

Table 2: Representative Virtual Screening Workflow for Quinazoline Ligands

| Step | Description | Example Application |

| 1. Library Preparation | A large database of compounds (e.g., PubChem) is sourced. | Retrieval of 1000 quinazoline derivatives. nih.gov |

| 2. Drug-Likeness Filtering | Compounds are filtered based on physicochemical properties (e.g., Lipinski's Rule of Five). | 671 compounds passed Lipinski filters. nih.gov |

| 3. ADMET Filtering | Remaining compounds are filtered for favorable pharmacokinetic properties. | 28 compounds passed ADME/Toxicity filters. nih.gov |

| 4. Molecular Docking | The filtered library is docked into the 3D structure of the target protein. | Docking against EGFR kinase domain. nih.gov |

| 5. Hit Identification | Compounds with the best docking scores and binding poses are selected as hits. | Seven compounds identified with better binding scores than the control. nih.gov |

| 6. Further Analysis | Top hits undergo more advanced computational analysis, like molecular dynamics simulations. | Three top compounds selected for molecular dynamics simulation. nih.gov |

This table illustrates a typical workflow based on a study targeting EGFR. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques in Quinazoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. For a molecule such as 4-Ethoxyquinazoline-6-carbonitrile, both ¹H and ¹³C NMR would be crucial for confirming its structure.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the protons of the ethoxy group would likely appear as a triplet for the methyl group (CH₃) around δ 1.4-1.6 ppm and a quartet for the methylene group (CH₂) around δ 4.5-4.8 ppm, due to coupling with each other.

The aromatic protons on the quinazoline (B50416) ring would exhibit distinct signals. The proton at position 2 (H-2) is expected to be a singlet in the downfield region, typically above δ 8.5 ppm. The remaining aromatic protons at positions 5, 7, and 8 would show characteristic splitting patterns based on their coupling with each other. The proton at position 5, being adjacent to the electron-withdrawing nitrile group, would likely be the most deshielded of the benzene (B151609) ring protons, appearing as a singlet or a narrow doublet. The protons at positions 7 and 8 would likely appear as doublets, with their precise chemical shifts influenced by the electronic effects of the substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would provide further structural confirmation. The carbon of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of δ 115-120 ppm. The carbons of the ethoxy group would appear in the upfield region, with the methyl carbon around δ 15 ppm and the methylene carbon around δ 65 ppm.

The quaternary carbons of the quinazoline ring, such as C-4, C-6, C-8a, and C-4a, would have distinct chemical shifts. The carbon atoms directly attached to nitrogen (C-2 and C-4) would be significantly deshielded. The remaining aromatic carbons would appear in the typical aromatic region (δ 120-150 ppm), with their specific shifts determined by the electronic influence of the ethoxy and carbonitrile substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | ~8.7 (s) | ~155 |

| C-4 | - | ~165 |

| H-5 | ~8.8 (s) | ~125 |

| C-6 | - | ~110 |

| H-7 | ~8.0 (d) | ~135 |

| H-8 | ~7.8 (d) | ~128 |

| C-4a | - | ~122 |

| C-8a | - | ~150 |

| -OCH₂CH₃ | ~4.6 (q) | ~65 |

| -OCH₂CH₃ | ~1.5 (t) | ~15 |

| -C≡N | - | ~118 |

Note: These are predicted values based on general principles and data from related quinazoline derivatives. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS-ESI)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is a particularly valuable method for the characterization of novel organic molecules.

For this compound, HRMS-ESI would be used to accurately determine its molecular weight. The expected exact mass can be calculated from its molecular formula, C₁₁H₉N₃O. This technique provides a high degree of confidence in the elemental composition of the synthesized compound.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can provide valuable structural information. While specific experimental MS data for this compound is not available, general fragmentation pathways for quinazoline derivatives have been studied. The fragmentation of the quinazoline core often involves the sequential loss of small neutral molecules. For substituted quinazolines, the fragmentation is often initiated by the loss of substituents from the ring.

A plausible fragmentation pathway for protonated this compound ([M+H]⁺) could involve:

Loss of ethylene: A common fragmentation for ethoxy-substituted heterocycles, leading to a 4-hydroxyquinazoline (B93491) derivative.

Loss of the ethoxy radical: Resulting in a quinazoline-6-carbonitrile cation.

Fragmentation of the quinazoline ring: Following initial substituent losses, the quinazoline ring itself can fragment, often by losing molecules of HCN.

Interactive Data Table: Predicted HRMS-ESI Data and Plausible Fragments for this compound

| Species | Molecular Formula | Calculated Exact Mass (m/z) | Description |

| [M+H]⁺ | C₁₁H₁₀N₃O⁺ | 200.0818 | Protonated molecular ion |

| [M-C₂H₄+H]⁺ | C₉H₆N₃O⁺ | 172.0505 | Loss of ethylene from the ethoxy group |

| [M-C₂H₅O]⁺ | C₉H₄N₃⁺ | 154.0400 | Loss of the ethoxy radical |

Note: These are predicted values. The actual observed fragments and their relative intensities would depend on the specific conditions of the mass spectrometry experiment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

While a specific experimental IR spectrum for this compound has not been reported in the searched literature, the expected characteristic absorption bands can be predicted based on its structure.

C≡N Stretch: The most characteristic absorption for this molecule would be the stretching vibration of the carbon-nitrogen triple bond of the nitrile group. This typically appears as a sharp, medium-intensity band in the region of 2260-2220 cm⁻¹.

C-O Stretch: The stretching vibration of the C-O single bond of the ethoxy group would be expected in the region of 1260-1000 cm⁻¹. Ethers typically show a strong absorption in this region.

Aromatic C=C and C=N Stretches: The quinazoline ring will exhibit several absorption bands in the 1650-1450 cm⁻¹ region due to the stretching vibrations of the C=C and C=N bonds within the aromatic system. Quinazolines are known to show strong bands between 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic ring typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching vibrations of the methyl and methylene groups of the ethoxy substituent will be observed in the region of 3000-2850 cm⁻¹.

Interactive Data Table: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2260-2220 | Medium, Sharp |

| Ether (C-O) | Stretch | 1260-1000 | Strong |

| Aromatic Ring | C=C and C=N Stretch | 1650-1450 | Medium to Strong |

| Aromatic C-H | Stretch | >3000 | Medium to Weak |

| Aliphatic C-H | Stretch | 3000-2850 | Medium |

X-ray Crystallography for Solid-State Structure Determination

No crystal structure for this compound has been reported in the publicly available literature. However, the crystal structures of related quinazoline derivatives have been determined, providing insights into the likely solid-state conformation of this molecule. For instance, the crystal structure of 4-methoxyquinazoline has been reported, revealing a nearly planar quinazoline ring system. nih.gov It is expected that this compound would also adopt a largely planar conformation.

A successful single-crystal X-ray diffraction analysis of this compound would yield a detailed structural model, including:

Confirmation of the connectivity of all atoms.

Precise bond lengths and angles for the quinazoline ring, the ethoxy group, and the carbonitrile substituent.

Information on the planarity of the quinazoline ring system.

Details of intermolecular interactions, such as π-π stacking or hydrogen bonding, which govern the crystal packing.

Chromatographic Techniques for Purity Assessment and Separation (e.g., LC-MS)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for the separation of complex mixtures. Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry.

LC-MS would be the method of choice for determining the purity of a sample of this compound. A reversed-phase High-Performance Liquid Chromatography (HPLC) method would likely be developed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile or methanol (B129727), often with a modifier like formic acid or ammonium acetate to improve peak shape and ionization efficiency.

The HPLC separation would reveal the presence of any impurities, and the retention time of the main peak would be a characteristic property of the compound under the specific chromatographic conditions. The mass spectrometer detector would provide the mass-to-charge ratio of the eluting compounds, allowing for the confirmation of the molecular weight of the main peak as that of this compound and providing clues to the identity of any impurities. This technique is also invaluable for the separation of isomers, should they be present.

Current Status and Future Directions in 4 Ethoxyquinazoline 6 Carbonitrile Research

Translational Potential of Quinazoline (B50416) Derivatives in Therapeutics

Quinazoline derivatives have demonstrated significant translational potential, successfully transitioning from laboratory research to clinical applications, particularly in oncology. The core quinazoline structure serves as a versatile framework for developing targeted therapies. nih.gov Several quinazoline-based drugs have received FDA approval and are now integral in the treatment of various cancers. These drugs primarily function as protein kinase inhibitors, targeting key signaling pathways involved in cell proliferation and survival.

The success of these compounds underscores the therapeutic viability of the quinazoline scaffold. Their broad pharmacological activities extend beyond cancer to include anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive properties, indicating a vast potential for future drug development in diverse disease areas. nih.govwisdomlib.org

Table 1: FDA-Approved Quinazoline-Based Kinase Inhibitors

| Drug Name | Target(s) | Approved Indication(s) |

|---|---|---|

| Gefitinib | EGFR | Non-Small-Cell Lung Cancer (NSCLC) |

| Erlotinib | EGFR | NSCLC, Pancreatic Cancer |

| Lapatinib | EGFR, HER2 | Breast Cancer |

| Afatinib | EGFR, HER2 | NSCLC |

| Vandetanib | VEGFR, EGFR, RET | Medullary Thyroid Cancer |

Source: nih.gov

The established clinical success of these agents provides a strong rationale for the continued investigation of novel quinazoline derivatives, including 4-Ethoxyquinazoline-6-carbonitrile, for a wide range of therapeutic applications.

Challenges in the Development of Quinazoline-Based Therapeutics

Despite their proven efficacy, the development of quinazoline-based therapeutics is not without its challenges. A primary obstacle is the emergence of drug resistance. researchgate.net For instance, in the context of cancer therapy, tumors can develop mutations in the target protein, reducing the drug's binding affinity and rendering it ineffective. A well-documented example is the T790M mutation in the Epidermal Growth Factor Receptor (EGFR), which confers resistance to first-generation inhibitors like gefitinib and erlotinib. nih.gov

Other significant hurdles include:

Lack of Selectivity: Many early chemotherapeutic agents are highly toxic and exhibit little selectivity, leading to damage to healthy cells and significant side effects. researchgate.netnih.gov While targeted therapies have improved this, achieving high selectivity for the intended molecular target over other structurally similar proteins remains a challenge.

Poor Solubility: The chemical properties of some quinazoline derivatives can lead to poor solubility in water, which complicates formulation and can result in low bioavailability. nih.gov

Toxicity: Off-target effects can lead to toxicity, limiting the therapeutic window and clinical utility of a potential drug candidate. nih.gov

Overcoming these challenges requires continuous research and development, focusing on the design of next-generation inhibitors that can overcome resistance mechanisms and exhibit improved selectivity and pharmacokinetic properties. nih.gov

Emerging Synthetic Strategies for Diverse Quinazoline Libraries

To accelerate the discovery of new and more effective quinazoline-based drugs, medicinal chemists are developing innovative synthetic strategies to rapidly generate large and diverse libraries of these compounds. plu.edu These emerging methods offer significant advantages over traditional synthetic routes, including increased efficiency, sustainability, and the ability to explore a vast chemical space.

Key emerging strategies include: